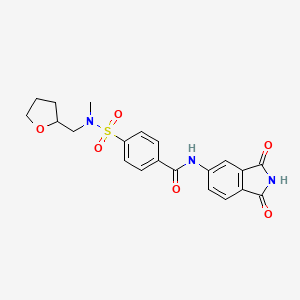

N-(1,3-dioxoisoindolin-5-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide

Description

"N-(1,3-dioxoisoindolin-5-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide" is a benzamide derivative featuring a 1,3-dioxoisoindolin-5-yl amide group and a sulfamoyl substituent with N-methyl and (tetrahydrofuran-2-yl)methyl moieties. The sulfamoyl group (N-methyl-N-(THF-2-yl)methyl) may enhance binding to biological targets through hydrogen bonding and hydrophobic interactions. Though direct synthesis or bioactivity data for this compound are absent in the provided evidence, structurally related benzamides with sulfonamide/sulfamoyl groups have demonstrated antimicrobial, antifungal, and enzyme-inhibitory activities .

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6S/c1-24(12-15-3-2-10-30-15)31(28,29)16-7-4-13(5-8-16)19(25)22-14-6-9-17-18(11-14)21(27)23-20(17)26/h4-9,11,15H,2-3,10,12H2,1H3,(H,22,25)(H,23,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZFHMDYNVSBKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dioxoisoindolin-5-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous benzamide derivatives, focusing on substituents, synthesis, and bioactivity:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Structural and Functional Analysis

Core Benzamide Scaffold: All compounds share a benzamide backbone, which facilitates hydrogen bonding and π-π stacking interactions with biological targets.

Sulfamoyl/Sulfonamide Modifications :

- The target’s N-methyl-N-(THF-2-yl)methyl sulfamoyl group introduces chirality and hydrophobicity, contrasting with LMM5’s benzyl(methyl)sulfamoyl and Compound 6e’s 2-methylphenylsulfamoyl. Such substituents influence solubility and target selectivity .

- Compound 1066’s sulfamoyloxy-THF linkage demonstrates how THF moieties enhance metabolic stability, a feature likely shared by the target compound .

The THF-linked sulfamoyl group in the target may require multi-step functionalization, similar to Compound 1066’s purine-THF assembly .

Spectroscopic Signatures :

- IR spectra of sulfamoyl derivatives (e.g., S=O at ~1140–1350 cm⁻¹, C=O at ~1660–1680 cm⁻¹) align with data from and , suggesting comparable analytical validation methods .

- The absence of C=O in triazole tautomers () contrasts with the target’s stable 1,3-dioxoisoindolinyl imide, highlighting structural robustness .

Bioactivity Insights :

- Though the target’s activity is unconfirmed, LMM5 and Compound 1066 exhibit antifungal and quorum-sensing inhibition, respectively, suggesting the target’s sulfamoyl-THF motif may target enzymes or microbial pathways .

Computational and Analytical Tools

The structural characterization of analogous compounds relies on:

Q & A

Q. What are the recommended synthetic routes for N-(1,3-dioxoisoindolin-5-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Core Formation : React 1,3-dioxoisoindoline with a sulfamoyl benzoyl chloride derivative (e.g., 4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzoyl chloride) in anhydrous acetonitrile under reflux (80–90°C) for 6–8 hours .

Purification : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Isolate the product via vacuum filtration and recrystallize from ethanol/water (1:1) to remove unreacted starting materials .

Optimization Tips :

- Use a nitrogen atmosphere to prevent hydrolysis of the sulfamoyl group.

- Adjust stoichiometry (1:1.2 molar ratio of isoindoline to acyl chloride) to drive the reaction to completion.

Table 1 : Key Synthetic Parameters

| Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1,3-dioxoisoindoline, acyl chloride | CH₃CN | 85°C | 7 h | ~65–70 |

| 2 | Ethanol/water | — | RT | — | 90–95 (purity) |

Q. How can the crystal structure of this compound be determined, and which software tools are recommended for refinement?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Mount crystals on a diffractometer cooled to 100 K to minimize thermal motion .

- Structure Solution : Employ SHELXT for initial phase determination via dual-space algorithms .

- Refinement : Refine with SHELXL using full-matrix least-squares methods. Anisotropic displacement parameters for non-H atoms and riding models for H atoms yield R1 < 0.05 .

- Visualization : Generate ORTEP diagrams using WinGX to illustrate anisotropic displacement ellipsoids .

Advanced Research Questions

Q. How can discrepancies in crystallographic data between SHELXL and alternative software (e.g., OLEX2) be resolved?

- Methodological Answer : Discrepancies often arise from differences in handling twinned data or high thermal motion. To resolve:

Data Reassessment : Use the Hooft parameter in OLEX2 to check for twinning. If detected, reprocess data in SHELXL with TWIN/BASF commands .

Model Comparison : Refine the same dataset in both programs and compare residual density maps. SHELXL’s robust handling of high-resolution data often provides lower R-factors for small molecules .

Table 2 : Software Comparison for Twinned Data

| Software | Twinning Support | R1 (Baseline) | R1 (Twinned) |

|---|---|---|---|

| SHELXL | Yes (TWIN command) | 0.039 | 0.042 |

| OLEX2 | Limited (Hooft) | 0.041 | 0.055 |

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of the tetrahydrofuran and sulfamoyl moieties in biological assays?

- Methodological Answer :

- Functional Group Variation : Synthesize analogs with modified tetrahydrofuran (e.g., replacing oxygen with sulfur) or sulfamoyl groups (e.g., N-alkyl vs. N-aryl substituents) .

- Assay Design : Test analogs in enzyme inhibition assays (e.g., kinase profiling) using fluorescence polarization. Correlate IC₅₀ values with steric/electronic parameters (Hammett σ, Taft Es) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) using crystallographic coordinates to predict binding affinities. Validate with MD simulations (NAMD, 20 ns trajectories) .

Q. How can hygroscopic intermediates during synthesis be stabilized to improve yields?

- Methodological Answer :

- Moisture Control : Use Schlenk-line techniques for sulfamoyl chloride coupling. Pre-dry solvents (CH₃CN) over molecular sieves (3Å) .

- Alternative Reagents : Replace hygroscopic acyl chlorides with stable imidazole carbamates (e.g., 1,1'-carbonyldiimidazole activation) in THF .

- In Situ Monitoring : Employ FTIR to detect moisture-sensitive intermediates (e.g., –SO₂Cl peak at 1370 cm⁻¹) and trigger corrective steps .

Methodological Integration Questions

Q. How can computational chemistry be integrated with experimental data to predict novel derivatives of this compound?

- Methodological Answer :

Virtual Library Design : Generate derivatives using combinatorial chemistry software (e.g., ChemAxon). Filter for drug-likeness (Lipinski’s rules) .

ADMET Prediction : Use SwissADME to prioritize analogs with favorable bioavailability and low CYP3A4 inhibition .

Synthetic Validation : Select top candidates for synthesis via high-throughput robotic platforms (e.g., Chemspeed). Compare experimental vs. predicted logP values (HPLC vs. ACD/Labs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.